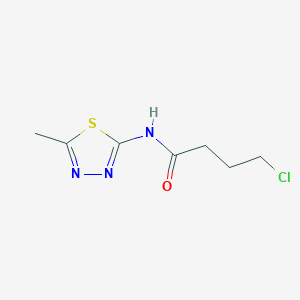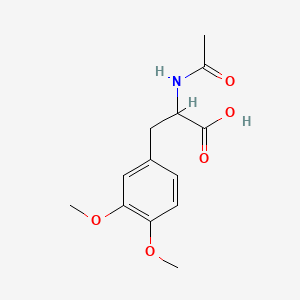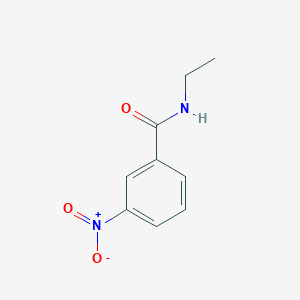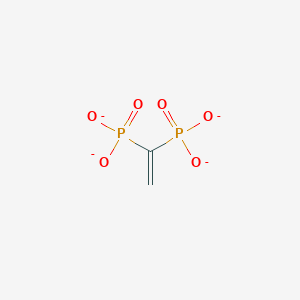
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide (4-CNMTB) is a synthetic organic compound that has recently been the subject of much scientific research. It is a member of the thiadiazole family of compounds, which are known for their ability to bind to metal ions, making them useful in a variety of applications. 4-CNMTB is of particular interest due to its ability to bind to copper ions, which makes it a potential agent in the treatment of copper-associated diseases.
Scientific Research Applications
Anticancer Activity
The 1,3,4-thiadiazole moiety has been studied for its potential as an anticancer agent. Derivatives of this class have shown cytotoxic properties against various cancer cell lines. The specific compound “4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide” could be explored for similar anticancer applications due to its structural similarity .
Antimicrobial Properties
Compounds with the 1,3,4-thiadiazole structure have been screened for in vitro antibacterial activity against pathogens such as Staphylococcus aureus and E. coli . The subject compound may also possess antimicrobial properties that could be harnessed in medical research.
Anti-Epileptic Potential
The 1,3,4-thiadiazole scaffold has been associated with anti-epileptic properties. It has been used as a potent agonist of the S1P1 receptor, which is relevant in the treatment of epilepsy . Research into “4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide” could extend into this field.
Voltage-Gated Sodium Channel Antagonism
Another application of 1,3,4-thiadiazole derivatives is their role as antagonists of voltage-gated sodium channels. This activity is significant in the development of treatments for conditions related to electrical signaling in neurons .
Proton Pump Inhibition
The moiety has also been patented for use as a proton pump inhibitor. This suggests potential applications in treating conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production .
β-Adrenergic Blocking Agents
Additionally, there is research indicating that 1,3,4-thiadiazole derivatives can act as β-adrenergic blocking agents. This application could be relevant in cardiovascular research to manage conditions like hypertension .
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is carbonic anhydrase , an essential metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions . This enzyme plays a crucial role in various biological processes, including pH regulation and CO2 transport .
Mode of Action
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide interacts with carbonic anhydrase, inhibiting its activity . The inhibition of carbonic anhydrase disrupts the balance of CO2 and bicarbonate ions, which can lead to changes in cellular processes that depend on these molecules .
Biochemical Pathways
The inhibition of carbonic anhydrase by 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide affects several biochemical pathways. These include pathways related to pH regulation and CO2 transport, which are critical for maintaining cellular homeostasis .
Result of Action
The inhibition of carbonic anhydrase by 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can lead to changes in cellular processes that depend on the balance of CO2 and bicarbonate ions . This can result in anti-proliferative effects, as seen in studies where the compound showed cytotoxic activity against cancer cell lines .
properties
IUPAC Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-5-10-11-7(13-5)9-6(12)3-2-4-8/h2-4H2,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHGGCMBSRORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398976 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
CAS RN |
392244-44-9 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)




![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)





